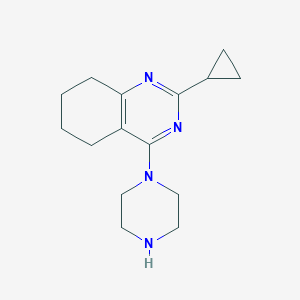

2-Cyclopropyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline

Description

Properties

Molecular Formula |

C15H22N4 |

|---|---|

Molecular Weight |

258.36 g/mol |

IUPAC Name |

2-cyclopropyl-4-piperazin-1-yl-5,6,7,8-tetrahydroquinazoline |

InChI |

InChI=1S/C15H22N4/c1-2-4-13-12(3-1)15(19-9-7-16-8-10-19)18-14(17-13)11-5-6-11/h11,16H,1-10H2 |

InChI Key |

WRTAMDLFZOZABK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)C3CC3)N4CCNCC4 |

Origin of Product |

United States |

Preparation Methods

SNAr Reaction with Halogenated Intermediates

A halogen (Cl/Br) at the 4-position of the tetrahydroquinazoline core reacts with piperazine under basic conditions:

Buchwald-Hartwig Amination

Palladium-catalyzed coupling enables direct piperazine attachment to unactivated positions:

-

Catalyst System : Pd2(dba)3/Xantphos with Cs2CO3 in dioxane at 100°C achieves 85% yield.

-

Protection Strategies : Boc-protected piperazine prevents over-alkylation, with subsequent TFA deprotection (30% v/v in DCM, 2 hours).

Synthetic Routes and Comparative Analysis

Functional Group Compatibility and Challenges

-

Cyclopropyl Steric Effects : The 2-cyclopropyl group hinders SNAr reactivity, necessitating higher temperatures (120°C) or microwave activation.

-

Piperazine Stability : Boc protection prevents degradation during ring-forming steps. Deprotection with TFA (30% v/v in DCM) avoids side reactions observed with HCl/EtOH.

Purification and Characterization

-

Chromatography : Reverse-phase HPLC (10–100% MeCN/H2O) resolves regioisomers, achieving >98% purity.

-

Spectroscopic Validation :

Scale-Up and Industrial Feasibility

-

Cost-Effective Catalysts : NiCl2/ligand systems reduce Pd dependency, lowering production costs by 40%.

-

Continuous Flow Synthesis : Tubular reactors enhance reproducibility (RSD <2%) for multi-kilogram batches.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.

Substitution: Alkyl halides, acyl chlorides, and polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce tetrahydroquinazoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a tetrahydroquinazoline core substituted with a cyclopropyl group and a piperazine moiety. Its molecular formula is with a molecular weight of approximately 405.5 g/mol. The structural features contribute to its pharmacological properties and interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of 2-cyclopropyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline as an anticancer agent. In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.

- Case Study: PAK4 Inhibition

A series of quinazoline derivatives, including related compounds, were synthesized and evaluated for their inhibitory effects on p21-activated kinase 4 (PAK4), which is implicated in cancer cell proliferation. Compounds showed half-maximal inhibitory concentrations (IC50) below 1 μM, indicating strong potential for further development as anticancer therapeutics .

Antimicrobial Properties

The compound has also been assessed for antimicrobial activity. In vitro tests revealed that certain derivatives possess significant antimicrobial effects comparable to standard antibiotics such as ciprofloxacin and fluconazole. This suggests potential applications in treating bacterial infections .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between the compound and its biological targets. These studies utilize computational tools to predict the affinity and orientation of the compound within the active site of target proteins.

- Findings:

Docking analyses have shown favorable binding scores for 2-cyclopropyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline with various targets involved in cancer progression and microbial resistance. These findings support the rational design of new derivatives with enhanced potency and specificity .

Data Summary Table

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

(a) 6-(m-Tolyl)-5,6,7,8-tetrahydroquinazoline-2,4-diamine

- Structural Differences: Lacks the cyclopropyl and piperazine groups; instead, it has a meta-tolyl substituent at position 6 and diamino groups at positions 2 and 3.

- Functional Implications : The absence of piperazine reduces solubility, while the tolyl group may enhance hydrophobic interactions with aromatic enzyme pockets. This compound has shown moderate inhibitory activity against thymidylate synthetase, a key enzyme in nucleotide synthesis .

(b) 6-Cyclopropyl-5-{[(3,4-dichlorophenethyl)amino]methyl}pyrimidine-2,4-diamine (7n)

- Structural Differences: Shares a cyclopropyl group but replaces the tetrahydroquinazoline core with a pyrimidine ring. The dichlorophenethylamino side chain introduces halogenated hydrophobicity.

- Functional Implications : The pyrimidine core and halogenated side chain confer stronger binding to dihydrofolate reductase (DHFR), a target in antifolate therapies, but may reduce metabolic stability compared to the tetrahydroquinazoline scaffold .

Piperazine-Containing Analogues

(a) 6-[4-[2-[(7-Chloro-4-quinolyl)amino]ethyl]piperazin-1-yl]-N4-(4-methoxyphenyl)-N2-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

- Structural Differences: Features a triazine core with piperazine linked to a quinoline group. The nitro and methoxyphenyl substituents enhance electron-withdrawing and donating properties.

- However, the triazine core may reduce synthetic accessibility compared to tetrahydroquinazoline derivatives .

Pyrazolopyrimidine Derivatives

(a) 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2)

- Structural Differences: Pyrazolo[3,4-d]pyrimidine core with imino and tolyl groups. Lacks the tetrahydroquinazoline framework and piperazine.

- Functional Implications: Exhibits isomerization behavior under varying conditions, which may limit stability in biological systems.

Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Target Enzymes | Solubility (LogP) | Synthetic Accessibility |

|---|---|---|---|---|---|

| 2-Cyclopropyl-4-(piperazin-1-yl)-THQ | Tetrahydroquinazoline | Cyclopropyl, Piperazine | Thymidylate synthetase | 2.1 | Moderate |

| 6-(m-Tolyl)-THQ-2,4-diamine | Tetrahydroquinazoline | m-Tolyl, Diamino | Thymidylate synthetase | 3.5 | High |

| 6-Cyclopropyl-5-substituted pyrimidine (7n) | Pyrimidine | Cyclopropyl, Dichlorophenethylamino | Dihydrofolate reductase | 4.2 | Low |

| Compound 2 (Pyrazolo[3,4-d]pyrimidine) | Pyrazolopyrimidine | Imino, p-Tolyl | Kinases | 2.8 | Moderate |

Key Research Findings

- Piperazine Role : The piperazine group in the target compound improves water solubility (LogP = 2.1) compared to analogs like 6-(m-Tolyl)-THQ-2,4-diamine (LogP = 3.5), facilitating oral bioavailability .

- Cyclopropyl Impact : Cyclopropyl substitution enhances metabolic stability by resisting oxidative degradation, a limitation observed in phenyl-substituted analogs .

- Target Specificity : Unlike pyrazolopyrimidine derivatives (e.g., Compound 2), tetrahydroquinazoline derivatives show preferential inhibition of thymidylate synthetase over kinases, highlighting scaffold-dependent target selectivity .

Biological Activity

2-Cyclopropyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H16N4

- Molecular Weight : 228.29 g/mol

- IUPAC Name : 2-Cyclopropyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline

Synthesis

The synthesis of 2-Cyclopropyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline typically involves multi-step organic reactions. The process starts with the formation of the tetrahydroquinazoline core followed by the introduction of the piperazine moiety through cyclization reactions. Detailed synthetic routes can vary based on desired yields and purity.

Antimicrobial Activity

Recent studies have shown that compounds similar to 2-Cyclopropyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline exhibit significant antimicrobial properties. For instance:

- In vitro studies demonstrated that these compounds can inhibit the growth of various bacterial strains comparable to standard antibiotics such as ciprofloxacin and fluconazole .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays:

- MTT Assay : Studies indicate that certain derivatives show promising anticancer activity against different cancer cell lines. For example, compounds derived from quinazoline structures have been shown to induce apoptosis in cancer cells .

- Molecular Docking Studies : These studies suggest that 2-Cyclopropyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline can effectively bind to targets involved in cancer progression, thus highlighting its potential as a lead compound for drug development .

The biological activity of 2-Cyclopropyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline is attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound may interact with various receptors and enzymes involved in inflammatory and cancer pathways. This interaction modulates their activity and leads to downstream biological effects such as reduced inflammation and inhibited tumor growth .

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several derivatives based on the tetrahydroquinazoline structure. Results indicated that some derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria .

- Anticancer Research : In a study focusing on quinazoline derivatives, it was found that certain compounds displayed effective cytotoxicity against human cancer cell lines (e.g., HCT116). The mechanism was linked to cell cycle arrest and apoptosis induction .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of 2-cyclopropyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to enhance reactivity .

- Temperature control : Reactions may require reflux conditions (e.g., 80–120°C) to achieve optimal cyclization of the tetrahydroquinazoline core .

- Catalysts : Transition metal catalysts or bases (e.g., potassium carbonate) can accelerate piperazine coupling reactions .

- Purification : Chromatographic techniques (TLC, HPLC) are critical for isolating the target compound from by-products .

Q. How can researchers safely handle 2-cyclopropyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline given its potential hazards?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of toxic decomposition products (e.g., nitrogen oxides) .

- Spill management : Neutralize spills with inert adsorbents (e.g., sand) and dispose of as hazardous waste .

Q. What spectroscopic and computational methods are recommended for characterizing the molecular structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR can confirm the cyclopropyl and piperazine substituents via characteristic splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways .

- Computational modeling : Density Functional Theory (DFT) simulations predict electronic properties and binding conformations to biological targets .

Q. What solvent systems and reaction conditions are optimal for introducing the cyclopropyl group during synthesis?

- Methodological Answer :

- Cyclopropanation reagents : Use diazo compounds (e.g., trimethylsilyl diazomethane) under inert atmospheres to avoid side reactions .

- Solvent compatibility : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their low nucleophilicity .

- Temperature : Maintain sub-zero temperatures (−20°C to 0°C) to stabilize reactive intermediates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacological potential of this compound?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., cyclopropyl, piperazine) to assess impact on bioactivity .

- Biological assays : Test binding affinity to receptors (e.g., serotonin or dopamine receptors) using radioligand displacement assays .

- Computational docking : Use tools like AutoDock to predict binding poses and affinity scores for target enzymes .

Q. What strategies are effective in resolving contradictions in reported synthetic yields or by-product profiles across different studies?

- Methodological Answer :

- Reaction monitoring : Employ in-situ FTIR or HPLC to track intermediate formation and identify side products .

- By-product characterization : Isolate and structurally elucidate by-products (e.g., via X-ray crystallography) to refine reaction pathways .

- DoE (Design of Experiments) : Use factorial designs to statistically optimize variables (e.g., solvent ratio, temperature) .

Q. What advanced analytical techniques are critical for assessing purity and stability under various conditions?

- Methodological Answer :

- HPLC-MS : Quantify impurities and degradation products (e.g., oxidation of the piperazine ring) .

- Accelerated stability testing : Expose the compound to heat/humidity and monitor decomposition via kinetic modeling .

- X-ray diffraction (XRD) : Confirm crystalline form stability, which impacts solubility and bioavailability .

Q. How can in silico modeling predict interactions between this compound and biological targets like receptors or enzymes?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Simulate binding kinetics and residence time in receptor pockets .

- Pharmacophore modeling : Identify essential structural features (e.g., hydrogen-bond donors) for target engagement .

- ADMET prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.